Desoximetasone 21-Sulfate Sodium Salt
Description
Desoximetasone 21-Sulfate Sodium Salt (CAS 23638-54-2) is a sulfated derivative of desoximetasone, a synthetic glucocorticoid. It is primarily used as a reference standard or impurity in pharmaceutical research to analyze the purity and stability of desoximetasone-based formulations . Structurally, it features a sulfate group esterified at the C21 position of the steroid backbone (Figure 1), enhancing its water solubility compared to the parent compound. This modification alters its pharmacokinetic properties, including absorption and metabolism, which are critical for quality control in drug development .
Properties
CAS No. |
23638-54-2 |
|---|---|
Molecular Formula |
C22H28FNaO7S |
Molecular Weight |
478.507 |
IUPAC Name |
sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate |
InChI |
InChI=1S/C22H29FO7S.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15,23)18(26)10-20(16,2)19(12)17(25)11-30-31(27,28)29;/h6-7,9,12,15-16,18-19,26H,4-5,8,10-11H2,1-3H3,(H,27,28,29);/q;+1/p-1/t12-,15+,16+,18+,19-,20+,21+,22+;/m1./s1 |
InChI Key |
VXFGTSISVFNVQV-YSLVRQEHSA-M |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COS(=O)(=O)[O-])C)O)F)C.[Na+] |
Synonyms |
9-Fluoro-11β,21-dihydroxy-16α-methyl-Pregna-1,4-diene-3,20-dione 21-(Hydrogen sulfate) Sodium Salt; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desoximetasone 21-Sulfate Sodium Salt involves the sulfonation of Desoximetasone. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective sulfonation at the 21-position of the Desoximetasone molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Desoximetasone 21-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
Desoximetasone 21-Sulfate Sodium Salt is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating the biological effects of corticosteroids on cellular processes.
Medicine: Utilized in the development of new pharmaceutical formulations for the treatment of inflammatory skin conditions.
Industry: Used in the production of high-purity corticosteroid derivatives for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Desoximetasone 21-Sulfate Sodium Salt involves the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes. This results in the suppression of inflammation and immune responses at the molecular level.
Comparison with Similar Compounds
Key Characteristics :
- Molecular formula: $ \text{C}{22}\text{H}{29}\text{FO}_7\text{S} \cdot \text{Na} $
- Molecular weight: ~478.5 g/mol (exact value varies by isotopic purity)
- Regulatory status: Classified as a controlled product with restricted handling due to its short shelf life and research-only designation .
Comparison with Structurally Similar Compounds
Dexamethasone 21-Sulfate Sodium Salt
Structural and Functional Differences :
- Molecular formula : $ \text{C}{22}\text{H}{28}\text{FNa}2\text{O}8\text{P} $ (dexamethasone phosphate disodium salt) vs. $ \text{C}{22}\text{H}{29}\text{FO}_7\text{S} \cdot \text{Na} $ (desoximetasone sulfate) .
- Therapeutic use: Dexamethasone 21-sulfate is designed for colon-targeted delivery in inflammatory bowel disease, leveraging sulfate ester hydrolysis by colonic bacteria .
- Pharmacokinetics : Dexamethasone sulfate exhibits delayed systemic absorption due to its prodrug design, whereas desoximetasone sulfate is rapidly metabolized in vitro .
Table 1: Key Comparative Data
Hydrocortisone 21-Hemisuccinate Sodium Salt
Comparison Highlights :
- Structural distinction : Hydrocortisone 21-hemisuccinate contains a succinate ester at C21, whereas desoximetasone 21-sulfate uses a sulfate group. This difference impacts solubility and metabolic pathways .
- Therapeutic role : Hydrocortisone derivatives are used for adrenal insufficiency and inflammatory conditions, while desoximetasone sulfate is restricted to analytical applications .
- Handling requirements : Hydrocortisone sodium succinate has fewer storage restrictions compared to desoximetasone sulfate, which requires controlled production (made-to-order) and expedited handling .
Prednisone 21-Sulfate Ester Sodium Salt
Key Differences :
- Molecular structure : Prednisone 21-sulfate (CAS 113092-08-3) lacks the fluorine atom present in desoximetasone, reducing glucocorticoid receptor affinity .
- Applications : Prednisone sulfate is used as a secondary reference standard in pharmacokinetic studies, whereas desoximetasone sulfate is employed in impurity profiling .
Pharmacokinetic and Stability Considerations
- Desoximetasone 21-Sulfate : Rapid hydrolysis in aqueous environments limits its utility in sustained-release formulations. Stability studies indicate degradation at room temperature (>25°C) .
- Dexamethasone 21-Phosphate : Enhanced stability due to phosphate esterification; widely used in injectable formulations with a shelf life of 24 months .
Table 2: Stability and Handling Comparison
Research and Clinical Implications
- Targeted Delivery: Dexamethasone 21-sulfate’s colon-specific activation demonstrates superior therapeutic efficacy in rat colitis models compared to non-esterified dexamethasone .
- Analytical Challenges : Desoximetasone 21-sulfate requires advanced chromatographic methods (e.g., HPLC with UV detection) for quantification due to its low abundance in formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
